molecular formula C19H21NO B1293323 3'-Azetidinomethyl-3,5-dimethylbenzophenone CAS No. 898771-79-4

3'-Azetidinomethyl-3,5-dimethylbenzophenone

Cat. No.: B1293323
CAS No.: 898771-79-4
M. Wt: 279.4 g/mol
InChI Key: QXJZPYATHKLQCV-UHFFFAOYSA-N
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Description

3'-Azetidinomethyl-3,5-dimethylbenzophenone is a benzophenone derivative featuring a methyl-substituted azetidine ring at the 3' position of the benzophenone core.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-9-15(2)11-18(10-14)19(21)17-6-3-5-16(12-17)13-20-7-4-8-20/h3,5-6,9-12H,4,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJZPYATHKLQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643261
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-79-4
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-3,5-dimethylbenzophenone typically involves the reaction of 3,5-dimethylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 3’-Azetidinomethyl-3,5-dimethylbenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and more efficient catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-3,5-dimethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted azetidine compounds .

Scientific Research Applications

3’-Azetidinomethyl-3,5-dimethylbenzophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-3,5-dimethylbenzophenone involves its interaction with specific molecular targets. The azetidine ring and benzophenone core allow it to bind to various enzymes and receptors, modulating their activity. This interaction can affect biochemical pathways and cellular processes .

Comparison with Similar Compounds

Positional Isomers: 2'-Azetidinomethyl-3,5-dimethylbenzophenone

Key Differences :

  • Substituent Position : The azetidine group at the 2' position (vs. 3') alters steric interactions and electronic distribution.
Property 3'-Azetidinomethyl-3,5-dimethylbenzophenone (Inferred) 2'-Azetidinomethyl-3,5-dimethylbenzophenone
Molecular Formula C₁₉H₂₁NO C₁₉H₂₁NO
Molecular Weight ~279.38 g/mol (calculated) 279.38 g/mol
Appearance Likely solid (analogous to 2'-isomer) Powder
Applications Pharmaceutical intermediates (hypothesized) Industrial/Reagent Grade Intermediate

Substituent Variants: Methoxy and Benzyloxy Derivatives

  • 4-Methoxy-2,5-dimethylbenzophenone (): Melting Point: 60–61°C, lower than expected for azetidine analogs due to reduced polarity of the methoxy group vs. azetidine.
  • 3,5-Dibenzyloxyacetophenone (): Melting Point: 60–62°C. Molecular Weight: 332.4 g/mol (higher than azetidine derivatives), with benzyloxy groups increasing hydrophobicity.
Property This compound 4-Methoxy-2,5-dimethylbenzophenone 3,5-Dibenzyloxyacetophenone
Key Substituent Azetidine (basic, strained ring) Methoxy (electron-donating) Benzyloxy (hydrophobic)
Molecular Weight ~279.38 g/mol Not explicitly provided 332.4 g/mol
Melting Point Likely >100°C (hypothesized) 60–61°C 60–62°C
Applications Synthetic intermediates Unspecified Unspecified

Electron-Deficient Benzophenones

  • 3,3'-Bistrifluoromethylbenzophenone (): Substituents: Trifluoromethyl groups are strongly electron-withdrawing, enhancing stability and altering solubility.
Property This compound 3,3'-Bistrifluoromethylbenzophenone 3,3-Dinitrobenzophenone
Electronic Profile Basic (azetidine) Electron-deficient (CF₃) Electron-deficient (NO₂)
Potential Use Drug intermediates Materials science Explosives/Agrochemicals

Functional Comparisons with Agrochemical Compounds

While structurally distinct, compounds like procymidone and vinclozolin () share bicyclic or heterocyclic frameworks.

Biological Activity

3'-Azetidinomethyl-3,5-dimethylbenzophenone is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse sources.

Chemical Structure and Synthesis

The compound features a benzophenone core with an azetidine substituent, which is crucial for its biological activity. The synthesis typically involves the reaction of 3,5-dimethylbenzophenone with azetidine under elevated temperatures in the presence of catalysts such as dichloromethane or toluene. This method can be scaled for industrial production to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its structural components allow it to bind to specific enzymes and receptors, potentially modulating their activity and influencing biochemical pathways. This interaction is essential for understanding its therapeutic potential .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Modulation : The compound may influence enzyme activity, which is critical for various metabolic processes.
  • Cellular Interaction : Studies suggest that it can interact with cellular receptors, leading to altered signaling pathways.
  • Therapeutic Applications : Ongoing investigations are aimed at exploring its potential use in drug synthesis and development due to its unique structural features.

Case Study 1: Binding Affinity Analysis

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with target proteins. These studies reveal significant interactions with key residues in the active sites of enzymes, suggesting a potential role in therapeutic applications.

Protein (PDB ID)Binding ResiduesBond Distances (Å)Binding Energy (kcal/mol)
6EUOSER1263.23-5.4
ASP1253.05
THR1292.99
2QVDCYS293.08-4.9
GLY262.84

This table summarizes the interactions observed during molecular docking simulations, highlighting the compound's potential as a lead molecule for drug development.

Case Study 2: Pharmacological Properties

In pharmacological studies, the compound has shown promise as an intermediate in drug synthesis, particularly for developing new therapeutic agents targeting specific diseases. Early results indicate that it may possess anti-inflammatory and analgesic properties, warranting further investigation into its clinical applications.

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